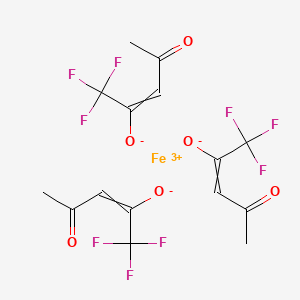

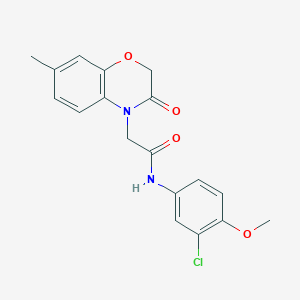

![molecular formula C22H33ClN2O2 B12504915 2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)

2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gboxin is a small molecule that acts as an oxidative phosphorylation inhibitor, specifically targeting glioblastoma cells. It is known for its ability to rapidly and irreversibly compromise oxygen consumption in glioblastoma cells, making it a promising candidate for cancer treatment .

Méthodes De Préparation

The preparation of Gboxin involves several steps:

Reaction of o-phenylenediamine with N-propionaldehyde: This step produces 2-ethyl-1H-benzimidazole.

N-alkylation reaction: The 2-ethyl-1H-benzimidazole is then reacted with chloroacetic acid-L-menthyl ester to generate 2-(2-ethyl-1H-benzimidazole) acetic acid-L-menthyl ester.

Methylation: Using methyl iodide, the benzimidazolium salt is formed.

Ion exchange: Finally, iodide ions are exchanged with chloride ions using an ion exchange resin to obtain the final product, Gboxin.

This method is advantageous due to its short process route, mild conditions, simple operation, low equipment requirements, high purity, and high yield, making it suitable for industrial production .

Analyse Des Réactions Chimiques

Gboxin undergoes several types of chemical reactions:

Oxidation: Gboxin can be oxidized, affecting its efficacy and stability.

Reduction: Reduction reactions can alter the structure of Gboxin, impacting its activity.

Substitution: Gboxin can undergo substitution reactions, where functional groups are replaced, potentially modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Gboxin has several scientific research applications:

Cancer Treatment: Gboxin specifically inhibits the growth of primary mouse and human glioblastoma cells by targeting mitochondrial oxidative phosphorylation complexes.

Metabolic Studies: Gboxin’s ability to disrupt oxidative phosphorylation makes it a valuable tool for studying cancer cell metabolism and mitochondrial function.

Mécanisme D'action

Gboxin exerts its effects by associating with mitochondrial oxidative phosphorylation complexes, relying on its positive charge and the proton gradient of the inner mitochondrial membrane. It inhibits the activity of F0F1 ATP synthase, leading to a rapid and irreversible compromise in oxygen consumption in glioblastoma cells . Gboxin-resistant cells require a functional mitochondrial permeability transition pore to regulate pH and impede Gboxin accumulation in the mitochondrial matrix .

Comparaison Avec Des Composés Similaires

Gboxin is unique in its specific targeting of glioblastoma cells and its reliance on the proton gradient of the inner mitochondrial membrane. Similar compounds include:

Temozolomide: A standard drug for glioblastoma treatment, but with different mechanisms and higher toxicity.

Other OXPHOS Inhibitors: Compounds like oligomycin also inhibit oxidative phosphorylation but lack the specificity and efficacy of Gboxin.

Gboxin’s unique mechanism and specificity make it a promising candidate for targeted cancer therapy .

Propriétés

Formule moléculaire |

C22H33ClN2O2 |

|---|---|

Poids moléculaire |

393.0 g/mol |

Nom IUPAC |

(5-methyl-2-propan-2-ylcyclohexyl) 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride |

InChI |

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1 |

Clé InChI |

UBWVTCCKVGOTBG-UHFFFAOYSA-M |

SMILES canonique |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)

![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)

![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)